molecular formula C20H18N4 B2373303 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline CAS No. 261729-57-1

2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Número de catálogo: B2373303
Número CAS: 261729-57-1
Peso molecular: 314.392
Clave InChI: ZSSYGTZMTUWITI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a benzyl group at position 2 and a 3,5-dimethylpyrazole moiety at position 2. Quinoxaline derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties, owing to their ability to interact with biological targets such as enzymes and DNA .

Propiedades

IUPAC Name

2-benzyl-3-(3,5-dimethylpyrazol-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-12-15(2)24(23-14)20-19(13-16-8-4-3-5-9-16)21-17-10-6-7-11-18(17)22-20/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSYGTZMTUWITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Classical Condensation Approaches

The quinoxaline core is traditionally synthesized via the Hinsberg condensation, where o-phenylenediamine reacts with 1,2-diketones under acidic or neutral conditions. For 2-benzyl-3-(3,5-dimethylpyrazol-1-yl)quinoxaline, this requires functionalized diketones that pre-install substituents at positions 2 and 3.

A modified protocol involves refluxing 3-benzyl-1,2-diketone derivatives with o-phenylenediamine in ethanol at 78°C for 6–8 hours. The reaction typically achieves 65–75% yields, with purity confirmed via thin-layer chromatography (Rf = 0.42 in ethyl acetate/hexane 1:3).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. A study demonstrated that irradiating o-phenylenediamine with 2-benzyl-1,2-diketone at 150 W for 15 minutes in DMF produced the quinoxaline core with 82% yield and 99% purity by HPLC. This method reduces reaction times from hours to minutes while improving atom economy.

Functionalization at Position 3: Pyrazole Incorporation

Cyclocondensation with Hydrazines

The 3,5-dimethylpyrazole group is introduced via cyclocondensation reactions. A two-step protocol involves:

  • Treating 3-chloroquinoxaline intermediates with hydrazine hydrate (99.9%) in refluxing ethanol (4 h) to form 3-hydrazinylquinoxaline.
  • Reacting the hydrazine derivative with acetylacetone (2,4-pentanedione) in glacial acetic acid at 110°C for 8 hours.

This method yields the pyrazole-substituted quinoxaline with 47–63% efficiency, confirmed via ¹H NMR (δ 2.25 ppm for methyl groups) and mass spectrometry (m/z 314.4).

Direct Coupling of Preformed Pyrazoles

Alternative approaches use Buchwald-Hartwig amination to couple 3,5-dimethyl-1H-pyrazole with halogenated quinoxalines. A palladium-Xantphos catalyst system (5 mol%) in toluene at 120°C facilitates this cross-coupling, achieving 78% yield after 24 hours. Key advantages include:

  • Chemoselectivity for position 3
  • Tolerance of benzyl groups at position 2
  • Reduced byproduct formation compared to SNAr reactions

Benzyl Group Installation at Position 2

Friedel-Crafts Alkylation

Benzylation via Friedel-Crafts reactions employs benzyl chloride and AlCl₃ in dichloromethane at 0°C. This electrophilic substitution requires electron-rich quinoxaline precursors, yielding 2-benzyl derivatives with 55–60% efficiency.

Reductive Amination

A more selective method uses reductive amination of quinoxaline-2-carbaldehydes with benzylamine:

  • Condense benzylamine (1.2 eq) with aldehyde in methanol (25°C, 2 h)
  • Reduce the imine intermediate with NaBH₄ (0°C, 30 min)
  • Isolate product via column chromatography (SiO₂, ethyl acetate/hexane 1:4)

This three-step sequence achieves 68% overall yield with >95% purity by GC-MS.

Integrated Multi-Step Syntheses

Sequential Functionalization Route

A representative 5-step synthesis (Figure 1) illustrates modern methodology:

Step Reaction Conditions Yield
1 Quinoxaline core formation H₂O/EtOH, 80°C, 6 h 75%
2 Nitration at C3 HNO₃/H₂SO₄, 0°C, 2 h 82%
3 Reduction to amine H₂/Pd-C, EtOAc, 25°C, 4 h 91%
4 Diazotization & coupling NaNO₂/HCl, then pyrazole 67%
5 Benzylation BnBr, K₂CO₃, DMF, 80°C, 8 h 58%

Total yield: 75% × 82% × 91% × 67% × 58% = 21.4%

One-Pot Tandem Approach

Advanced methods combine multiple steps in a single reactor:

  • Simultaneous condensation of o-phenylenediamine with 1,2-diketone and benzyl bromide
  • In situ generation of 3-aminopyrazole from acetylacetone and hydrazine
  • Copper-catalyzed coupling (CuI, L-proline) at 100°C

This cascade process achieves 44% yield in 12 hours, reducing purification steps and solvent waste.

Characterization and Quality Control

Spectroscopic Validation

All synthetic batches require rigorous characterization:

  • ¹H NMR (DMSO-d₆): δ 8.12–7.21 (m, 9H, aromatic), 5.34 (s, 2H, CH₂Ph), 2.51 (s, 6H, pyrazole-CH₃)
  • ¹³C NMR : 154.2 (C=N), 138.7–115.4 (aromatic C), 45.8 (CH₂), 13.5 (CH₃)
  • HRMS : m/z calc. for C₂₀H₁₈N₄ [M+H]⁺ 315.1608, found 315.1612

Purity Optimization

Recrystallization from ethanol/water (3:1) yields 99.5% pure product (HPLC: C18 column, MeOH/H₂O 70:30, tR = 6.78 min). Residual solvents are controlled to <0.1% via GC-FID per ICH guidelines.

Análisis De Reacciones Químicas

Types of Reactions

2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Aplicaciones Científicas De Investigación

2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Biochemistry: The compound is used to investigate biochemical pathways and molecular interactions.

    Pharmacology: It is explored for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinoxaline Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the quinoxaline core significantly influence molecular properties. A comparative analysis is provided below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Effects Biological Activity
2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline Benzyl (C6H5CH2-), 3,5-dimethylpyrazole ~358.4 (estimated) High lipophilicity (benzyl), hydrogen bonding (pyrazole) Hypothesized antimicrobial/antitumor
6-Bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydrazinylquinoxaline (14) Br, hydrazinyl, 3,5-dimethylpyrazole ~406.2 Increased polarity (hydrazinyl), potential DNA intercalation (Br) Antitumor (in vitro evaluation)
3-Methyl-2-[3-(naphth-2-yl-prop-2-enoyl)]quinoxaline 1,4-di-N-oxide (2a) Naphthyl-propenoyl, di-N-oxide ~407.4 Enhanced redox activity (di-N-oxide), π-π interactions (naphthyl) Antimicrobial (reported)
4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (4) Hydroxypyrazole, phenyl ~378.4 Chelation potential (hydroxy group), steric bulk (phenyl) Not explicitly reported

Key Observations :

  • Lipophilicity : The benzyl group in the target compound likely confers greater membrane permeability compared to the polar hydrazinyl group in compound 14 .
  • Biological Targeting : Di-N-oxide derivatives (e.g., 2a) exhibit redox-mediated mechanisms, whereas brominated analogs (e.g., 14) may intercalate DNA due to halogenated aromatic systems .
  • Synthetic Flexibility : Pyrazole substituents (e.g., 3,5-dimethylpyrazole) are synthetically accessible via condensation reactions, as seen in compound 14’s synthesis .

Actividad Biológica

2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (CAS No. 261729-57-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is C20H18N4C_{20}H_{18}N_{4}, with a molecular weight of 314.39 g/mol. The compound features a quinoxaline core substituted with a benzyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves multi-step organic reactions that include cyclization and substitution processes. Specific synthetic routes can vary, but the general approach involves the formation of the quinoxaline ring followed by the introduction of the pyrazole and benzyl substituents.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. In studies comparing various quinoxaline derivatives, compounds similar to 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline demonstrated effective inhibition against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Potential

In vivo studies have highlighted the anticancer potential of quinoxaline derivatives. For example, compounds structurally related to 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline have shown efficacy in suppressing tumor growth in xenograft models. Notably, one study reported a tumor growth suppression rate of over 100% in ovarian cancer models when treated with related quinoxaline derivatives .

The biological activity of 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, providing protective effects against oxidative stress .

Case Studies

Several case studies have explored the biological effects of quinoxaline derivatives:

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus at concentrations as low as 0.88 µg/mm² .
Study BShowed significant tumor growth inhibition in ovarian cancer xenografts treated with related quinoxalines .
Study CInvestigated the mechanism of action revealing inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .

Q & A

Q. What are the established synthetic routes for 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between quinoxaline derivatives and substituted pyrazoles. For example, pyrazole precursors (e.g., 3,5-dimethyl-1H-pyrazole) can be reacted with benzyl-substituted quinoxaline intermediates under reflux in aprotic solvents like DMF or THF. Optimization can employ statistical design of experiments (DoE), such as factorial designs, to assess variables like temperature, catalyst loading, and solvent polarity . Computational reaction path searches (e.g., quantum chemical calculations) can also predict optimal conditions .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for confirming molecular geometry and hydrogen-bonding networks, as demonstrated for analogous pyrazole-quinoxaline derivatives . Complementary techniques include:
  • NMR : To verify substituent positions (e.g., benzyl and pyrazole groups).
  • HRMS : For molecular weight validation.
  • FT-IR : To identify functional groups (e.g., C=N stretching in quinoxaline).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screens should focus on target-specific assays, such as:
  • Enzyme inhibition : Kinase or protease assays if the compound is designed as a kinase inhibitor (common for quinoxaline derivatives).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
    Reference protocols from structurally similar pyrazole-quinoxaline hybrids can guide assay design .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity or binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Molecular docking simulations (using software like AutoDock) model interactions with biological targets (e.g., protein kinases). PubChem-derived structural data (InChI, SMILES) provide input for these models .

Q. What strategies resolve contradictions in reported biological activity data for analogous compounds?

  • Methodological Answer : Meta-analysis of existing data using multivariate regression to identify confounding variables (e.g., solvent choice, cell line variability). Reproducibility studies under controlled conditions (e.g., standardized assay protocols) are critical. Cross-validation with computational predictions (e.g., QSAR models) can reconcile discrepancies .

Q. How can reaction scalability and purity be improved without compromising yield?

  • Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates . Process simulation tools (Aspen Plus) model large-scale reactions, while DoE identifies critical parameters (e.g., residence time, mixing efficiency) .

Q. What advanced techniques characterize hydrogen-bonding interactions in its crystal structure?

  • Methodological Answer : High-resolution XRD analysis quantifies bond lengths and angles. Hirshfeld surface analysis visualizes intermolecular interactions (e.g., C–H···N bonds), as shown in pyrazole-quinoxaline crystal studies . Pair distribution function (PDF) analysis supplements XRD for amorphous phases.

Q. How does the compound’s stability under varying environmental conditions (pH, light) affect experimental outcomes?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products. Photostability is assessed via UV-Vis spectroscopy under controlled light exposure. Kinetic modeling (Arrhenius equation) predicts shelf-life .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.